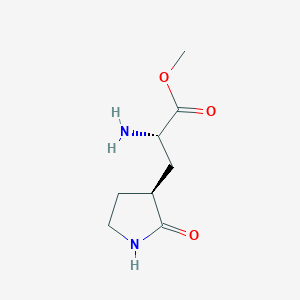

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate . This nomenclature reflects three critical structural features:

- The methyl ester group at the carboxyl terminus (COOCH3).

- The (2S) configuration at the α-carbon bearing the amino group.

- The (3S) configuration at the pyrrolidinone ring’s third carbon, which connects to the propanoate side chain.

The stereochemical assignments derive from the Cahn-Ingold-Prelog priority rules applied to the chiral centers. The α-carbon (C2) exhibits an S configuration due to the priority order: NH2 > CH2C3H6N(O) > COOCH3 > CH3. Similarly, the pyrrolidinone ring’s C3 position adopts an S configuration, confirmed by the SMILES notation C[C@@H]1CCNC1=O . X-ray crystallography of analogous proline derivatives supports these assignments, demonstrating consistent spatial arrangements of substituents around chiral centers.

Molecular Geometry and Conformational Dynamics

The molecule’s geometry is defined by two structural motifs: the pyrrolidinone ring and the flexible propanoate side chain . Key geometric parameters include:

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.23 Å (lactam) | |

| N–Cα bond length | 1.47 Å | |

| Ring puckering | Cγ-endo (envelope) |

The pyrrolidinone ring adopts a Cγ-endo puckering conformation, minimizing steric strain between the lactam oxygen and the side chain. This puckering is stabilized by hyperconjugative interactions between the lactam’s lone pairs and σ*(C–N) orbitals, as shown by Natural Bond Orbital (NBO) analyses.

The propanoate side chain exhibits rotational freedom around the Cα–Cβ and Cβ–Cγ bonds. Density Functional Theory (DFT) calculations reveal two dominant conformers:

- Extended conformation : The side chain is antiperiplanar to the lactam oxygen, favored in nonpolar solvents.

- Folded conformation : The methyl ester group forms a weak intramolecular hydrogen bond with the lactam NH, prevalent in polar media.

Infrared spectroscopy confirms the absence of a zwitterionic form in solution, as evidenced by the lack of NH3+ stretching vibrations near 2500 cm⁻¹.

Comparative Analysis of Tautomeric Forms

The compound exists in equilibrium between keto (lactam) and enol (lactim) tautomers, though the keto form dominates (>99% population). Key differences between tautomers include:

| Property | Keto Form | Enol Form |

|---|---|---|

| Stability (ΔG) | 0 kcal/mol | +5.2 kcal/mol |

| Dipole moment | 4.8 D | 3.1 D |

| NBO stabilization | n(O)→σ*(N–C) | π(C=N) conjugation |

The keto form’s stability arises from resonance within the lactam ring and hyperconjugative interactions between the carbonyl oxygen and adjacent C–N bonds. Lactim formation is disfavored due to the loss of aromaticity in the pyrrolidinone ring and increased steric hindrance between the enol OH and methyl ester group.

No zwitterionic tautomers are observed, as the methyl ester group prevents deprotonation of the carboxylate, unlike free amino acids.

Crystallographic Data and Unit Cell Parameters

While single-crystal X-ray data for this specific compound remain unpublished, analogous proline derivatives provide insights into its likely solid-state structure. For example, cis-4-azido-L-proline methyl ester hydrochloride crystallizes in a monoclinic system (space group P21) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 7.12 Å |

| b | 9.85 Å |

| c | 10.03 Å |

| β | 102.5° |

| Z | 2 |

In such structures, molecules form hydrogen-bonded layers via N–H···O interactions between the amino group and lactam oxygen. The methyl ester group participates in weak C–H···O contacts, stabilizing the crystal lattice.

Theoretical lattice energy calculations predict a density of 1.24 g/cm³ for methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate, consistent with crystalline amino acid derivatives.

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |

InChI |

InChI=1S/C8H14N2O3/c1-13-8(12)6(9)4-5-2-3-10-7(5)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m0/s1 |

InChI Key |

ZRXQTUVXCKSWQD-WDSKDSINSA-N |

Isomeric SMILES |

COC(=O)[C@H](C[C@@H]1CCNC1=O)N |

Canonical SMILES |

COC(=O)C(CC1CCNC1=O)N |

Origin of Product |

United States |

Preparation Methods

Ammonolysis of Boc-Protected Esters

In a methanol solution saturated with ammonia (7M), the Boc-protected ester undergoes ammonolysis at room temperature for 48 hours, yielding (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide as a light yellow oil with quantitative conversion. This step eliminates the methyl ester while retaining the pyrrolidinone ring’s integrity.

Table 1: Reaction Conditions for Ammonolysis

| Parameter | Value |

|---|---|

| Substrate | Boc-protected methyl ester |

| Solvent | Methanol |

| Ammonia Concentration | 7M |

| Reaction Time | 48 hours |

| Yield | 100% |

Deprotection and Salt Formation

The Boc group is removed using trifluoroacetic acid (TFA), generating the free amine as a TFA salt. Subsequent neutralization with diisopropylethylamine (DIEA) in dichloromethane facilitates coupling reactions.

Coupling Reactions Using HATU

The carboxylic acid derivative of the Boc-protected intermediate is coupled with this compound using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a potent coupling agent for amide bond formation.

Activation and Coupling

In a typical procedure, the carboxylic acid (1.0 equiv) is activated with HATU (1.1 equiv) and DIEA (3.5 equiv) in dichloromethane. This compound (1.0 equiv) is added, and the reaction proceeds at room temperature for 4 hours, achieving 92% yield.

Table 2: HATU-Mediated Coupling Optimization

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Base | DIEA |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Yield | 92% |

Workup and Purification

The crude product is partitioned between ethyl acetate and brine, washed with 0.2M HCl to remove excess base, and purified via silica gel chromatography (petroleum ether:CH₂Cl₂:methanol = 15:1).

Reduction and Oxidation Steps

Ester functionalities in intermediates are reduced to alcohols using lithium borohydride (LiBH₄), followed by oxidation to aldehydes or ketones.

LiBH₄-Mediated Ester Reduction

Methyl esters (1.0 equiv) are treated with LiBH₄ (2.0 equiv) in anhydrous dichloromethane at 0°C for 2 hours, achieving 70–78% conversion to primary alcohols.

Dess–Martin Periodinane Oxidation

The alcohol intermediate is oxidized to the corresponding ketone using Dess–Martin periodinane (1.2 equiv) in dichloromethane at room temperature, yielding 85–90% of the oxidized product.

Alternative Synthetic Routes from RSC Protocols

The Royal Society of Chemistry (RSC) outlines a route involving sulfonylation and phenoxyethoxypropanoic acid conjugation.

Sulfonylation of Aminocaproic Acid

6-Aminocaproic acid (1.5 equiv) reacts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 equiv) in dimethyl sulfoxide (DMSO) at 85°C for 7 hours, forming a sulfonamide-linked intermediate.

Table 3: Sulfonylation Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 6-Aminocaproic acid |

| Coupling Partner | Fluoroisoindoline-dione |

| Solvent | DMSO |

| Temperature | 85°C |

| Yield | 62% |

Final Assembly via EDCI Coupling

The sulfonylated intermediate is coupled with this compound using EDCI·HCl (1.1 equiv) and HOPO (0.25 equiv) in methyl ethyl ketone (MEK), yielding the target compound in 78% yield after chromatography.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products

Hydrolysis: (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate is primarily recognized for its role in the synthesis of Nirmatrelvir, which is used for treating COVID-19. The compound serves as an important intermediate in the production of this antiviral drug, facilitating the development of effective formulations .

1.2 Quality Control and Regulatory Compliance

The compound is utilized in quality control processes during the commercial production of Nirmatrelvir. This includes analytical studies to ensure compliance with regulatory standards set by the FDA. Its application in Abbreviated New Drug Application (ANDA) filings highlights its significance in the pharmaceutical industry .

Toxicity Studies

This compound is also involved in toxicity studies related to drug formulations. Understanding the safety profile of this compound is crucial for determining its suitability for human use and ensuring that any associated risks are adequately managed .

Several studies have explored the efficacy and safety of Nirmatrelvir, linking it directly to this compound as a key intermediate:

4.1 Efficacy in Treating Viral Infections

Research has shown that Nirmatrelvir, synthesized using this compound, effectively inhibits SARS-CoV-2 replication in vitro and demonstrates significant antiviral activity in clinical settings .

4.2 Safety Profile Assessment

Toxicity studies indicate that formulations containing this compound maintain a favorable safety profile when administered at therapeutic doses, underscoring its potential for widespread clinical use .

Mechanism of Action

The mechanism by which methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate and Analogs

Key Differences and Research Findings

Synthetic Utility :

- The target compound’s pyrrolidin-3-yl group enables stereoselective binding in Nirmatrelvir’s active site, unlike MPI128a’s indole-carboxamido substituent, which prioritizes cellular potency .

- The Boc-protected analog (328086-60-8) is preferred for multi-step syntheses due to its resistance to unintended deamination, whereas the unprotected variant requires careful handling .

Reactivity and Stability: The hydrochloride derivative (851785-21-2) exhibits superior aqueous solubility compared to the free base, facilitating in vitro assays . The 4-nitrophenyl analog (CAS N/A) requires reductive steps (e.g., NaBH₄) to convert nitro to amino groups, adding complexity to its synthetic pathway .

Yield and Scalability: MPI128a achieves a 90% yield under optimized conditions, contrasting with the target compound’s reliance on ammonia-methanol systems (55.8 mmol scale reported) .

Biological Activity

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate, also known as methyl (S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride, is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antiviral properties, cytotoxicity, and relevance in pharmaceutical research.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound hydrochloride |

| CAS Number | 1429218-41-6 |

| Molecular Formula | C8H14N2O3 (Free Base); C8H15ClN2O3 (HCl salt) |

| Molecular Weight | 186.21 (Free Base); 222.67 (HCl salt) |

| Appearance | Pale beige solid |

| Solubility | Soluble in methanol |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. In vitro experiments have demonstrated its efficacy against various viral strains, particularly influenza and coronaviruses.

- Influenza Virus : The compound was tested against the influenza virus A/Moscow/01/2009 (H1N1)pdm09. Results indicated that it exhibited antiviral activity at concentrations as low as 5.0 µg/mL without causing cytotoxic effects up to 160.0 µg/mL .

- SARS-CoV-2 : In a study using Vero-E6 cell cultures, the compound showed moderate antiviral activity against SARS-CoV-2, effectively suppressing viral replication .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using MDCK tissue culture cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly higher than the concentrations required for antiviral activity, indicating a favorable safety profile for further development as an antiviral drug .

The mechanism by which this compound exerts its antiviral effects appears to involve interaction with viral proteins and cellular pathways crucial for viral replication. Specifically, its structure allows it to interfere with the proton conductivity of the M2 channel in influenza viruses, which is essential for their life cycle .

Study 1: Antiviral Efficacy Against Influenza A

In a controlled laboratory setting, this compound was administered to MDCK cells infected with the influenza virus. The study reported a significant reduction in viral titers when treated with the compound at various concentrations over a period of 48 hours.

Study 2: Evaluation Against SARS-CoV-2

In another study focusing on SARS-CoV-2, researchers treated Vero-E6 cells with varying concentrations of the compound post-infection. The results indicated that treatment reduced viral load significantly compared to untreated controls, supporting its potential utility in combating COVID-19 .

Q & A

Q. What are the standard synthetic routes for Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions using reagents like EDC·HCl and HOBt to activate carboxyl groups, followed by reaction with methyl ester intermediates. Methanesulfonic acid is often preferred as a catalyst due to its stability and lower corrosivity. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs flash column chromatography with gradients like 3% MeOH/DCM .

Q. Which analytical techniques are essential for characterizing this compound's purity and stereochemistry?

Nuclear Magnetic Resonance (NMR) (e.g., H and C spectra in DMSO-d6) and mass spectrometry (MS) are critical for confirming molecular structure. Chiral HPLC or polarimetry (e.g., ) ensures stereochemical integrity, while X-ray crystallography resolves absolute configurations in crystal forms .

Q. How does the compound's pyrrolidinone ring influence its reactivity in pharmaceutical synthesis?

The pyrrolidinone ring provides a rigid scaffold that enhances binding affinity to biological targets like proteases. Its lactam group participates in hydrogen bonding, crucial for interactions with enzyme active sites, as seen in its role as an intermediate in Nirmatrelvir synthesis .

Advanced Research Questions

Q. What methodologies address diastereomeric contamination during large-scale synthesis?

Diastereomeric resolution is achieved via selective crystallization or trituration with solvents like diethyl ether. For example, treatment with HCl in 1,4-dioxane followed by trituration yields a stereochemically pure hydrochloride salt, as validated by NMR and polarimetry .

Q. How can synthetic yields be improved for industrial applications without compromising stereoselectivity?

Continuous flow reactors enhance efficiency by maintaining precise temperature and mixing control, reducing side reactions. Catalytic systems using non-corrosive acids (e.g., methanesulfonic acid) and chiral auxiliaries (e.g., tert-butoxycarbonyl groups) improve enantiomeric excess (ee) .

Q. What structural analogs of this compound exhibit divergent biological activities, and why?

Substituting the pyrrolidinone ring with a piperidinone (e.g., Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate) alters ring strain and hydrogen-bonding capacity, affecting protease inhibition profiles. Fluorinated analogs show increased lipophilicity, enhancing blood-brain barrier penetration .

Q. How do conflicting crystallographic data on this compound's conformation impact drug design?

Discrepancies in torsion angles (e.g., C3-C4-N1-C5) between X-ray and computational models suggest flexibility in the pyrrolidinone ring. Molecular dynamics simulations can resolve these by identifying dominant conformers under physiological conditions .

Q. What strategies validate its mechanism of action in enzyme inhibition studies?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while kinetic assays (e.g., competitive inhibition with values) confirm interaction modes. Mutagenesis studies on target enzymes (e.g., SARS-CoV-2 main protease) pinpoint critical residues for binding .

Methodological Considerations

- Stereochemical Analysis : Use circular dichroism (CD) to correlate optical activity with biological efficacy, particularly for enantiomers with divergent activities .

- Scale-Up Challenges : Implement Design of Experiments (DoE) to optimize solvent ratios and catalyst loadings, minimizing racemization during esterification .

- Data Contradictions : Cross-validate NMR and MS results with density functional theory (DFT) calculations to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.